molecular formula C23H19ClN2O2S B15043337 2-(4-chloro-3-methylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

Cat. No.: B15043337
M. Wt: 422.9 g/mol
InChI Key: IWCWDWMWDGEJPT-UHFFFAOYSA-N
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Description

This compound features a phenoxy acetamide core linked to a 6-methyl-1,3-benzothiazole moiety via a phenyl group. Its molecular formula is C23H20ClN2O2S, with a molar mass of 428.94 g/mol.

Properties

Molecular Formula

C23H19ClN2O2S

Molecular Weight

422.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C23H19ClN2O2S/c1-14-3-10-20-21(11-14)29-23(26-20)16-4-6-17(7-5-16)25-22(27)13-28-18-8-9-19(24)15(2)12-18/h3-12H,13H2,1-2H3,(H,25,27)

InChI Key

IWCWDWMWDGEJPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC(=C(C=C4)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chloro-3-methylphenol with an appropriate acylating agent to form the phenoxyacetyl intermediate. This intermediate is then reacted with 4-(6-methyl-1,3-benzothiazol-2-yl)aniline under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Physicochemical Properties

Table 1: Substituent Variations and Molecular Properties
Compound Name Key Substituents Molecular Formula Molar Mass (g/mol) Key Structural Features
Target Compound 4-Chloro-3-methylphenoxy, 6-methylbenzothiazole C23H20ClN2O2S 428.94 Chlorine and methyl groups on phenoxy; methyl on benzothiazole
2-(4-Chlorophenoxy)-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide 4-Chlorophenoxy C23H18ClN2O2S 424.92 Lacks 3-methyl on phenoxy; simpler substitution
N-[4-(6-Methylbenzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide 3-Methylphenoxy C23H20N2O2S 388.48 Methyl at 3-position on phenoxy; no chlorine
2-(2-Bromo-4-methylphenoxy)-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide 2-Bromo-4-methylphenoxy C23H19BrN2O2S 467.44 Bromine substituent; larger atomic radius than Cl
N-[4-Chloro-3-(6-methylbenzoxazol-2-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide Benzoxazole core, 4-chloro-2-methylphenoxy C23H18Cl2N2O3 441.31 Benzoxazole instead of benzothiazole; dual chloro groups

Key Observations :

  • The chlorine and methyl groups on the phenoxy ring (target compound) enhance lipophilicity compared to analogues lacking these substituents .
  • Bromine substitution () increases molecular weight and may alter binding kinetics due to its larger atomic radius.
Table 2: Pharmacological Profiles of Selected Analogues
Compound Name Biological Activity Efficacy (IC50/Comparable Standards) Reference
Target Compound Antimicrobial (Gram-positive/-negative bacteria, fungi) Comparable to standard drugs (e.g., ciprofloxacin) in preliminary studies
Thiazolidinone derivatives (e.g., 2-[(6-methylbenzothiazol-2-yl)amino]-N-[2-(substituted phenyl)thiazolidin-3-yl]nicotinamides) Antimicrobial IC50 values: 8–32 µg/mL; superior to fluconazole against C. albicans
N-Phenylacetamide sulphonamides (e.g., compound 35) Analgesic, anti-hypernociceptive Efficacy ≥ paracetamol in inflammatory pain models
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide Anticancer, antibacterial Crystal structure analysis suggests hydrogen bonding enhances bioavailability

Key Observations :

  • The target compound’s 4-chloro-3-methylphenoxy group may enhance antimicrobial potency by improving membrane penetration .
  • Thiazolidinone-benzothiazole hybrids () show broader antifungal activity, possibly due to the thiazolidinone ring’s ability to chelate metal ions .
  • Benzoxazole derivatives () are understudied but may offer novel mechanisms due to altered heterocyclic electronics .

Key Observations :

  • The target compound’s synthesis via cyclization with thioglycolic acid offers moderate yields, while carbodiimide-mediated coupling () achieves higher efficiency .

Biological Activity

The compound 2-(4-chloro-3-methylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C23H22ClN2O2SC_{23}H_{22}ClN_2O_2S, indicating a complex structure with multiple functional groups. The presence of a benzothiazole moiety is particularly notable, as compounds with this structure often exhibit diverse biological activities.

Structural Features

FeatureDescription
Molecular Weight422.94 g/mol
Functional GroupsAcetamide, phenoxy, chlorophenyl
Key Substituents4-chloro, 3-methyl, 6-methyl

Anticancer Properties

Research indicates that compounds with a benzothiazole core often exhibit anticancer properties. For instance, studies have shown that derivatives of benzothiazole can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antibacterial and Antifungal Activity

The compound also demonstrates significant antibacterial and antifungal activities. For example, derivatives similar to this compound have shown effectiveness against Gram-positive bacteria and fungi. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anthelmintic Activity

Additionally, there is evidence supporting the anthelmintic activity of similar compounds. Benzothiazole derivatives have been noted for their ability to paralyze and kill parasitic worms, making them potential candidates for treating helminth infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Compounds with similar structures often act as enzyme inhibitors, affecting metabolic processes in pathogens.
  • Receptor Binding: The acetamide group may facilitate binding to specific receptors involved in cell signaling pathways related to cancer or infection.
  • DNA Interaction: Some studies suggest that benzothiazole derivatives can intercalate DNA, disrupting replication and transcription processes in cancer cells.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of several benzothiazole derivatives. The findings indicated that compounds with structural similarities to our target compound exhibited IC50 values in the low micromolar range against various cancer cell lines .

Study 2: Antibacterial Assessment

In another research project focused on antibacterial activity, a series of N-substituted acetamides were tested against common bacterial strains. The results showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .

Study 3: Anthelmintic Activity

A comparative study assessed the anthelmintic properties of benzothiazole derivatives. The results demonstrated significant activity against Haemonchus contortus, with effective doses leading to paralysis within 30 minutes of exposure .

Q & A

Basic Research Questions

Q. How can the synthesis of 2-(4-chloro-3-methylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide be optimized for high yield and purity?

  • Methodological Answer :

  • Step 1 : Substitution reactions under alkaline conditions (e.g., using K₂CO₃ or NaOH) to introduce phenoxy groups, as demonstrated in analogous acetamide syntheses .
  • Step 2 : Reduction of nitro intermediates to anilines using Fe powder in acidic media (e.g., HCl), ensuring temperature control (60–80°C) to minimize side products .
  • Step 3 : Condensation with cyanoacetic acid or activated esters using coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the pure product.

Q. What spectroscopic and crystallographic methods are used for structural characterization of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal analysis at 173 K with Mo-Kα radiation (λ = 0.71073 Å) to determine bond lengths (mean C–C = 0.002 Å) and torsion angles. R factor < 0.05 ensures accuracy .
  • NMR : ¹H/¹³C NMR in DMSO-d₆ to identify aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.3–2.6 ppm), and acetamide carbonyls (δ 168–170 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 451.1) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : In airtight containers under inert gas (N₂/Ar), away from moisture and light. Temperature: –20°C for long-term stability .
  • Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid skin contact; wash immediately with soap/water if exposed .
  • Waste Disposal : Neutralize with 10% NaOH, then incinerate in licensed facilities to prevent environmental contamination .

Q. How to design initial biological activity assays for this compound?

  • Methodological Answer :

  • Antimicrobial Screening : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using ciprofloxacin as a positive control .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to determine IC₅₀ values. Include DMSO controls (<0.1% v/v) to avoid solvent toxicity .

Advanced Research Questions

Q. How can computational models predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to benzothiazole-associated targets (e.g., kinases). Validate with MD simulations (AMBER/CHARMM) to assess stability .
  • Quantum Chemical Calculations : DFT (B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential maps for active site interactions .

Q. What methodologies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Comparative Assays : Repeat experiments under standardized conditions (pH 7.4, 37°C) with controlled compound purity (HPLC ≥ 98%) .
  • Statistical Analysis : Use ANOVA or Bayesian inference to evaluate variability across studies. Cross-validate with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

Q. How to analyze molecular conformation and packing using X-ray crystallography data?

  • Methodological Answer :

  • Data Collection : Collect 180° φ-scans at 0.5° intervals on a diffractometer (e.g., Bruker D8 Venture). Resolve structures using SHELX-TL .
  • Packing Analysis : Mercury software to visualize π-π stacking (3.8–4.2 Å) between benzothiazole rings and hydrogen bonds (N–H⋯O, 2.1–2.3 Å) in the crystal lattice .

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